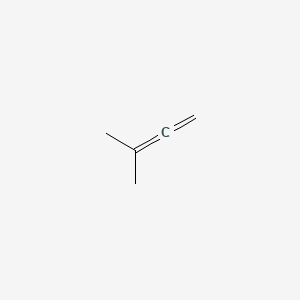
3-Methyl-1,2-butadiene
Descripción general
Descripción
3-Methyl-1,2-butadiene, also known as 1,1-Dimethylallene, is a chemical compound with the formula C5H8 and a molecular weight of 68.12 . It is used in organic synthesis reactions .
Synthesis Analysis
3-Methyl-1,2-butadiene has been used to study the photo-induced reaction of 1,1-dimethylallene with cyanoarenes such as 1,2,4,5-tetracyanobenzene, 1,4-dicyanobenzene, and 1,4-dicyanonaphthalene in the presence of methanol as a nucleophile .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-butadiene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Methyl-1,2-butadiene has been used to study the photo-induced reaction of 1,1-dimethylallene with the cyanoarenes 1,2,4,5-tetracyanobenzene, 1,4-dicyanobenzene, and 1,4-dicyanonaphthalene in the presence of methanol as a nucleophile . It also readily undergoes Diels-Alder reactions .Physical And Chemical Properties Analysis
3-Methyl-1,2-butadiene has a molecular weight of 68.12 and a density of 0.694 g/mL at 25 °C . It has a melting point of -148 °C and a boiling point of 40-41 °C . It is soluble in ether, benzene, acetone, and ethanol .Aplicaciones Científicas De Investigación
Photo-Induced Reactions
3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, has been used to study photo-induced reactions with various cyanoarenes . These reactions typically occur in the presence of methanol as a nucleophile .
Reaction with 1,2,4,5-Tetracyanobenzene: In this application, 3-Methyl-1,2-butadiene reacts with 1,2,4,5-tetracyanobenzene under the influence of light .
Reaction with 1,4-Dicyanobenzene: Similarly, this compound can also react with 1,4-dicyanobenzene in a photo-induced reaction .
Reaction with 1,4-Dicyanonaphthalene: Another application involves a photo-induced reaction with 1,4-dicyanonaphthalene .
Safety And Hazards
Direcciones Futuras
3-Methyl-1,2-butadiene is mainly used for organic synthesis reactions and as an intermediate for the synthesis of rubber, plastics, and chemicals . Future research directions for 1,3-butadiene include metabolism and pharmacokinetic studies, mechanisms of murine leukemogenesis, and hemoglobin adduct formation as a means of biological monitoring .
Relevant Papers The paper “Vibrational Spectra and Structure of 3‐Methyl‐1,2‐Butadiene” provides a detailed interpretation of the infrared and Raman spectra of gaseous and crystalline 3‐Methyl‐1,2‐Butadiene . Another paper, “Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts”, discusses the use of 1,3-butadiene as a cheap and abundant raw material for new applications in the chemical industry .
Propiedades
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h1H2,2-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGDPSCXSUALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208529 | |
| Record name | 3-Methylbuta-1,2-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [MSDSonline] | |
| Record name | 1,1-Dimethylallene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
426.0 [mmHg] | |
| Record name | 1,1-Dimethylallene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyl-1,2-butadiene | |
CAS RN |
598-25-4 | |
| Record name | 3-Methyl-1,2-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbuta-1,2-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylallene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbuta-1,2-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbuta-1,2-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBUTA-1,2-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO612O389 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methyl-1,2-butadiene?
A1: 3-Methyl-1,2-butadiene has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.
Q2: What spectroscopic techniques have been used to characterize 3-methyl-1,2-butadiene?
A2: Researchers have employed various spectroscopic techniques to analyze 3-methyl-1,2-butadiene, including Infrared (IR) [, , ], Raman [, , ], 1H NMR [, , ], and 13C NMR [, , ] spectroscopies. These techniques provide valuable information about the compound's structure, bonding, and vibrational modes.
Q3: What is the significance of the torsional potential function in understanding the behavior of 3-methyl-1,2-butadiene?
A3: The two-dimensional torsional potential function of dimethylallene, derived from far-infrared spectra and microwave data, reveals the energy barrier associated with the rotation of the methyl groups around the C-C bonds. This information is crucial for understanding the conformational dynamics and overall molecular behavior of 3-methyl-1,2-butadiene. []
Q4: How does 3-methyl-1,2-butadiene participate in polymerization reactions?
A4: 3-Methyl-1,2-butadiene can undergo living polymerization initiated by octacarbonyl dicobalt. This process involves the formation of intermediate η3-allyl-type complexes, where the monomer inserts into the growing polymer chain in a 1,2-fashion. These complexes have been characterized, providing insights into the mechanism of this polymerization reaction. [, ]
Q5: How does 3-methyl-1,2-butadiene interact with transition metal catalysts?
A5: 3-Methyl-1,2-butadiene readily reacts with various transition metal complexes, particularly those of palladium and gold. For example, it inserts into palladium-carbon bonds of complexes containing rigid bidentate nitrogen ligands, leading to stable allylpalladium complexes. [] The regioselectivity of this insertion depends on the allene substituents and the metal complex's characteristics.
Q6: How is 3-methyl-1,2-butadiene used in hydroamination reactions?
A6: 3-Methyl-1,2-butadiene serves as a substrate in hydroamination reactions, particularly with primary aryl amines. Palladium complexes incorporating 3-iminophosphine ligands exhibit high catalytic activity in these transformations, yielding branched allylic amine products with excellent regioselectivity under mild conditions. [, ]
Q7: What insights have kinetic studies and deuterium labeling provided into the mechanism of gold-catalyzed hydroalkoxylation of 3-methyl-1,2-butadiene?
A7: Detailed kinetic investigations, combined with deuterium labeling studies, have illuminated the mechanism of gold-catalyzed hydroalkoxylation of 3-methyl-1,2-butadiene with alcohols. These studies suggest a mechanism involving the formation of a cationic gold π-allene complex, followed by outer-sphere alcohol addition and protodemetalation, ultimately yielding the hydroalkoxylation product. []
Q8: How does the choice of ligands impact the activity and selectivity of gold catalysts in hydroamination reactions with 3-methyl-1,2-butadiene?
A8: The catalytic activity and selectivity of gold catalysts in hydroamination reactions with 3-methyl-1,2-butadiene are significantly influenced by the steric and electronic properties of the supporting ligands. For instance, employing bulky and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) like IPr, can enhance the catalyst's activity and promote the formation of desired regioisomers. []
Q9: How have computational chemistry methods contributed to understanding the reactivity of 3-methyl-1,2-butadiene?
A9: Density Functional Theory (DFT) calculations have been employed to study the reaction pathways and energetics involved in the transformation of π-allene complexes to hydride-alkenylcarbyne derivatives. These calculations provide insights into the mechanism of C-H bond activation in 3-methyl-1,2-butadiene mediated by transition metal complexes. []
Q10: How do structural modifications of 3-methyl-1,2-butadiene influence its reactivity in metal-catalyzed reactions?
A10: Modifying the substituents on 3-methyl-1,2-butadiene can profoundly impact its reactivity in metal-catalyzed reactions. For example, increasing the steric bulk around the allene moiety can influence the regioselectivity of insertion reactions with metal complexes. Electronic modifications, such as introducing electron-donating or -withdrawing groups, can affect the allene's coordination ability and reactivity towards metal centers.
Q11: How can 3-methyl-1,2-butadiene be differentiated from other C5H8 isomers?
A11: Mass spectrometry techniques, specifically reactions with metal ions in a quadrupole collision cell, provide a way to differentiate 3-methyl-1,2-butadiene from other C5H8 isomers. Each isomer exhibits a distinct fragmentation pattern upon reaction with specific metal ions, allowing for their identification. []
Q12: What insights have collisional ionization studies provided into the structures and isomerization pathways of C5H8 radical cations, including those derived from 3-methyl-1,2-butadiene?
A12: Collisional ionization and charge exchange ionization spectrometry experiments have revealed that the structures of C5H8 radical cations, including those derived from 3-methyl-1,2-butadiene, are energy-dependent. These studies have identified isomerization pathways and the relative stabilities of different C5H8 cation structures. Notably, 3-methyl-1,2-butadiene radical cations can undergo isomerization to form the more stable isoprene radical cation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



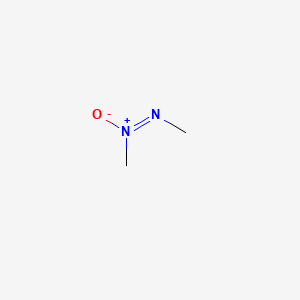
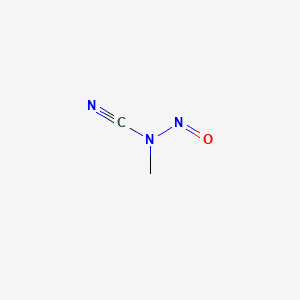


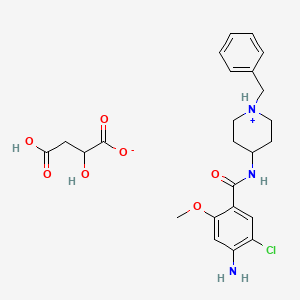
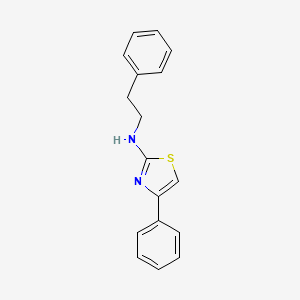

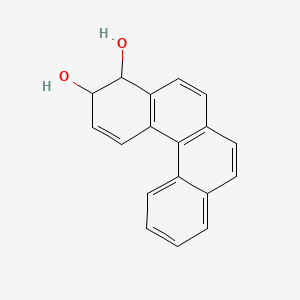


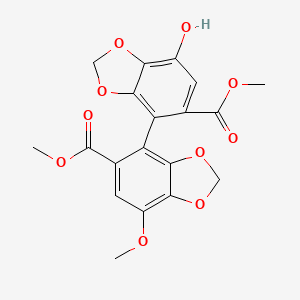
![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)
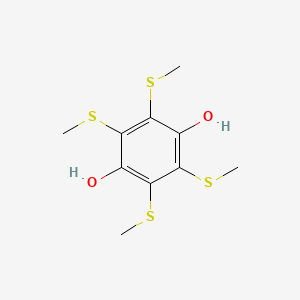
![6-methoxy-N,N-dipropyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1215359.png)